molecular formula C20H19NO5 B1679745 Protopine CAS No. 130-86-9

Protopine

Cat. No.: B1679745
CAS No.: 130-86-9
M. Wt: 353.4 g/mol
InChI Key: GPTFURBXHJWNHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Protopine is metabolically derived from the benzylisoquinoline alkaloid (S)-Reticuline through a series of enzymatic transformations . The synthetic route involves:

  • Conversion of (S)-Reticuline to (S)-Scoulerine via the berberine bridge enzyme.
  • Transformation of (S)-Scoulerine to (S)-Cheilanthifoline using (S)-cheilanthifoline synthase (CYP719A25).
  • Conversion of (S)-Cheilanthifoline to (S)-Stylopine using (S)-stylopine synthase (CYP719A20).
  • Methylation of (S)-Stylopine to (S)-cis-N-Methylstylopine using tetrahydroprotoberberine N-methyltransferase.
  • Hydroxylation of (S)-cis-N-Methylstylopine to this compound using N-methylstylopine hydroxylase .

Industrial Production Methods: The extraction and purification of this compound from Corydalis yanhusuo involve a reflux extraction process using 70% ethanol, followed by purification with macroporous adsorption resin . This method ensures a high yield and purity of this compound, making it suitable for industrial production.

Chemical Reactions Analysis

Metabolism of Protopine

Studies on the metabolism of this compound, an alkaloid found in Eschscholtzia californica, have shown that it undergoes extensive demethylenation of the 2,3-methylenedioxy group, followed by catechol-O-methylation in rat urine . The phenolic hydroxy metabolites are partly conjugated . A systematic toxicological analysis procedure using full-scan gas chromatography-mass spectrometry after acid hydrolysis, liquid-liquid extraction, and microwave-assisted acetylation allowed for the detection of the main metabolites of californine and this compound in rat urine after a dose corresponding to that of drug users .

This compound-Type Alkaloids Recognition

This compound-type alkaloids can be rapidly recognized using the characteristic fragment of m/z 206.0812, which possesses a methylenedioxyl group on the C2–C3 positions . Allocryptopine was also identified using this method .

Effect on Inflammatory Responses

Research indicates that this compound can suppress lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophages . this compound reduces the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in LPS-stimulated Raw 264.7 cells, without a cytotoxic effect . It also reduces the production of pro-inflammatory cytokines by blocking the phosphorylation of mitogen-activated protein kinases (MAP kinases) and the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) .

Anti-Cancer Activity

This compound exhibits an anti-proliferative effect on human hormone-refractory prostate cancer (HRPC) cells by inducing tubulin polymerization and mitotic arrest, leading to apoptotic cell death . It increases the activity of the cyclin-dependent kinase 1 (Cdk1)/cyclin B1 complex, contributing to cell apoptosis by modulating mitochondria-mediated signaling pathways, such as Bcl-2 phosphorylation and Mcl-1 down-regulation .

Scientific Research Applications

Pharmacological Properties of Protopine

This compound exhibits a wide range of pharmacological activities that make it a candidate for therapeutic applications:

  • Anti-inflammatory Effects : this compound has been shown to reduce the production of inflammatory mediators such as nitric oxide and prostaglandins in lipopolysaccharide-stimulated macrophages. It inhibits the phosphorylation of mitogen-activated protein kinases and the activation of nuclear factor kappa-light-chain-enhancer of activated B cells, leading to decreased inflammatory responses .
  • Anti-cancer Activity : Studies indicate that this compound can induce apoptosis in breast cancer cells (MDA-MB-231) through the generation of reactive oxygen species and DNA damage. The compound has demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
  • Neuroprotective Effects : this compound has shown potential in protecting against neurodegenerative conditions through its antioxidant properties, which help mitigate oxidative stress in neuronal cells .

Case Study 1: Anti-inflammatory Mechanism

In a study evaluating the anti-inflammatory activity of this compound total alkaloids, researchers utilized animal models to assess its effects on acute inflammation. The results indicated that this compound significantly reduced paw edema and ear swelling, demonstrating its effectiveness in managing inflammatory conditions .

Model Treatment Outcome
Rat Paw EdemaThis compoundReduced edema significantly
Mouse Ear SwellingThis compoundDecreased swelling observed

Case Study 2: Anti-cancer Efficacy

A study focused on the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells revealed that treatment with this compound led to increased levels of reactive oxygen species and apoptosis markers. The findings suggest that this compound could serve as a potential anti-cancer agent .

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)12.5Induction of ROS and apoptosis

Broader Implications

This compound's versatility extends beyond individual therapeutic applications. Its role as a bioactive compound in traditional medicine highlights its potential for integration into modern pharmacotherapy. For instance, network pharmacology studies have suggested that this compound interacts with multiple biological targets, offering a multi-faceted approach to treating complex diseases such as hyperlipidemia and atherosclerosis .

Comparison with Similar Compounds

  • Allocryptopine
  • Chelidonine
  • Chelerithrine
  • Sanguinarine
  • Coptisine

Protopine’s unique combination of structural features and pharmacological activities makes it a valuable compound for scientific research and therapeutic applications.

Biological Activity

Protopine is a benzophenanthridine alkaloid primarily isolated from plants such as Macleaya cordata and Fumaria indica. It exhibits a diverse range of biological activities, making it a subject of significant pharmacological interest. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, toxicity, and therapeutic potential.

Pharmacological Properties

This compound has been shown to possess various pharmacological effects, including:

  • Anti-inflammatory Activity : this compound inhibits the NF-κB signaling pathway, reducing inflammation in HepG2 cells stimulated by PMA (phorbol 12-myristate 13-acetate) . It also modulates COX-2 and MMP-9 expression, contributing to its anti-inflammatory effects .
  • Antiplatelet and Antithrombotic Effects : Studies indicate that this compound inhibits thromboxane A2 synthesis via the cyclooxygenase (COX) pathway, thereby reducing platelet aggregation . In rabbit models, it demonstrated significant inhibition of platelet activation .
  • Antioxidant Activity : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase while inhibiting apoptosis induced by oxidative stress .
  • Neuroprotective Effects : this compound has exhibited neuroprotective properties in various models, including the prevention of neuronal cell death under oxidative stress conditions .
  • Antimicrobial Activity : The compound shows inhibitory effects against pathogens like Helicobacter pylori and certain parasites .

The mechanisms underlying this compound's biological activities are multifaceted:

  • Inhibition of Enzymatic Pathways : this compound selectively inhibits enzymes involved in inflammation and platelet aggregation, such as phospholipase and thromboxane synthase .
  • Modulation of Ion Channels : It has been reported to influence voltage-gated sodium channels, contributing to its analgesic and anticonvulsant properties .
  • Regulation of Gene Expression : this compound affects the expression of genes related to dopamine receptors and inflammatory pathways, indicating its potential role in neuropharmacology and anti-inflammatory treatment .

Toxicity Studies

Despite its therapeutic potential, this compound also exhibits toxicity at certain doses. A study conducted on mice revealed an LD50 of 313.10 mg/kg, indicating significant toxicity with symptoms including hemorrhage in vital organs . Histopathological examinations confirmed damage to the liver, kidneys, and brain following this compound administration.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Shiomoto et al. (1990)Demonstrated antiplatelet effects through thromboxane inhibition.
Saeed et al. (1997)Confirmed this compound's role in inhibiting platelet aggregation in vitro.
Alam et al. (2019)Reported anti-inflammatory effects via NF-κB pathway inhibition.
Xu et al. (2021)Showed analgesic properties linked to dopamine receptor modulation.
Wang et al. (2022)Evaluated acute toxicity and histopathological changes in animal models.

Q & A

Q. Basic: What analytical methods are optimal for identifying and quantifying protopine in botanical preparations?

Answer: this compound quantification typically employs chromatographic techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) and thin-layer chromatography (TLC) . Key methodological considerations include:

  • Sensitivity and specificity validation using spiked matrices to account for plant-derived interferences .
  • Calibration curves with deuterated internal standards to improve accuracy in complex botanical extracts.
  • Comparison of recovery rates across methods (e.g., LC-MS/MS vs. TLC/GC-MS) to determine robustness under varying pH and temperature conditions .
Method LOD (ng/mL) LOQ (ng/mL) Matrix Applicability
LC-ESI-MS/MS0.51.5Plant extracts, plasma
TLC/GC-MS1030Crude botanical samples

Q. Advanced: How can researchers resolve contradictions in this compound’s reported pharmacological activities (e.g., anti-inflammatory vs. pro-inflammatory effects)?

Answer: Contradictions may arise from dosage-dependent effects , model system variability (e.g., murine vs. human cell lines), or metabolic interference . Mitigation strategies include:

  • Dose-response profiling across in vitro (e.g., RAW 264.7 macrophages) and in vivo models (e.g., carrageenan-induced edema in rats) to identify therapeutic windows .
  • Pharmacokinetic (PK) monitoring to correlate plasma this compound levels with observed effects, addressing inter-species metabolic differences .
  • Multi-omics integration (transcriptomics/proteomics) to elucidate context-dependent signaling pathways (e.g., NF-κB vs. COX-2 modulation) .

Q. Basic: What experimental models are appropriate for assessing this compound’s neuroprotective effects?

Answer:

  • Primary neuronal cultures exposed to oxidative stressors (e.g., H₂O₂ or Aβ₁–₄₂ peptides) with viability measured via MTT assay .
  • In vivo rodent models of cerebral ischemia (e.g., middle cerebral artery occlusion) combined with behavioral tests (Morris water maze) and histopathological analysis .
  • Key controls : Include sham-operated animals and vehicle-treated groups to isolate this compound-specific effects. Report adherence to NIH guidelines for preclinical studies (e.g., randomization, blinding) .

Q. Advanced: How can researchers design studies to elucidate this compound’s metabolic pathways in humans?

Answer:

  • Use stable isotope-labeled this compound in hepatic microsomal assays to trace phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Cross-species comparisons (rat vs. human hepatocytes) to predict interspecies metabolic discrepancies.
  • LC-HRMS-based metabolomics to identify novel metabolites in urine/plasma samples from clinical trials, ensuring ethical compliance (IRB approval) .

Q. Basic: What statistical approaches are recommended for analyzing this compound’s dose-dependent cytotoxicity data?

Answer:

  • Non-linear regression (e.g., log-dose vs. response) to calculate IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) .
  • ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. positive/negative controls).
  • Power analysis during experimental design to ensure adequate sample size and minimize Type I/II errors .

Q. Advanced: How can conflicting results in this compound’s antiplatelet aggregation mechanisms be reconciled?

Answer: Conflicting mechanisms (e.g., COX-1 inhibition vs. calcium signaling blockade) require:

  • Mechanistic redundancy testing using gene knockout models (e.g., COX-1⁻/⁻ platelets) .
  • Single-cell electrophysiology to measure intracellular Ca²⁺ flux in treated vs. untreated platelets.
  • Meta-analysis of existing data to identify confounding variables (e.g., agonist type: collagen vs. ADP) .

Q. Basic: What are the best practices for validating this compound’s purity in synthetic preparations?

Answer:

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity.
  • High-performance liquid chromatography (HPLC) with photodiode array detection (PDA) at λ = 280 nm, comparing retention times to certified reference standards .
  • Accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products.

Q. Advanced: How can researchers optimize this compound’s bioavailability for translational studies?

Answer:

  • Nanocarrier encapsulation (e.g., liposomes, PLGA nanoparticles) to enhance solubility and intestinal absorption.
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with efficacy endpoints .
  • Co-administration with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Q. Basic: What cell-based assays are suitable for screening this compound’s anti-cancer activity?

Answer:

  • SRB assay for proliferation inhibition in solid tumor lines.
  • Annexin V/PI staining via flow cytometry to quantify apoptosis.
  • Scratch/wound-healing assay to assess anti-migratory effects. Include positive controls (e.g., doxorubicin) and validate results across ≥3 cell lines .

Q. Advanced: How should researchers address interspecies variability in this compound’s hepatoprotective effects?

Answer:

  • Comparative transcriptomics of this compound-treated human vs. murine hepatocytes to identify conserved pathways (e.g., Nrf2/ARE activation) .
  • Chimeric liver-humanized mouse models to bridge preclinical and clinical findings .
  • Dose extrapolation using allometric scaling based on body surface area .

Properties

IUPAC Name

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTFURBXHJWNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6164-47-2 (hydrochloride)
Record name Protopine
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DSSTOX Substance ID

DTXSID90156282
Record name Protopine
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Molecular Weight

353.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Protopine
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Solubility

Practically insoluble in water, Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform, Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ether
Record name PROTOPINE
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Density

1.399 (calc)
Record name PROTOPINE
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Color/Form

Monoclinic prisms from alcohol + chloroform

CAS No.

130-86-9
Record name Protopine
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Melting Point

208 °C
Record name PROTOPINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Protopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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